molecular formula C7H4ClNO3 B3031650 2-Nitrobenzoyl chloride CAS No. 610-14-0

2-Nitrobenzoyl chloride

Cat. No. B3031650
CAS RN: 610-14-0
M. Wt: 185.56 g/mol
InChI Key: BWWHTIHDQBHTHP-UHFFFAOYSA-N
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Patent
US05173496

Procedure details

A mixture of 2-nitrobenzoic acid (5 g) and thionyl chloride (5 ml) was heated under reflux for 30 minutes and then concentrated in vacuo. The residue was dissolved in dry toluene (20 ml) and the volatile material was evaporated. This procedure was repeated. The 2-nitrobenzoyl chloride thus obtained was dissolved in methylene chloride (20 ml). This solution was then added to a solution of 3-(aminomethyl)pyridine (3.24 g) and triethylamine (3.03 g) in methylene chloride (50 ml) at 0° C. After the addition was complete, the reaction mixture was washed with water, dried (MgSO4) and evaporated to give 3-(N-(2-nitrobenzoyl)aminomethyl)pyridine as a solid of satisfactory purity and in essentially quantitative yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6](O)=[O:7])([O-:3])=[O:2].S(Cl)([Cl:15])=O>>[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([Cl:15])=[O:7])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dry toluene (20 ml)
CUSTOM
Type
CUSTOM
Details
the volatile material was evaporated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.